molecular formula C22H15ClN2O3S B11577814 1-(3-Chlorophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Chlorophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11577814
M. Wt: 422.9 g/mol
InChI Key: CWKAMFMFGMNOJK-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethylthiazolyl group, and a dihydrochromenopyrrole-dione core

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core dihydrochromenopyrrole-dione structure, followed by the introduction of the chlorophenyl and dimethylthiazolyl groups through various substitution reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, which may exhibit different chemical and physical properties.

    Substitution: The chlorophenyl and dimethylthiazolyl groups can participate in substitution reactions, leading to the formation of new compounds with modified functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Chlorophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound’s chemical properties make it suitable for use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, 1-(3-Chlorophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique combination of functional groups Similar compounds may include other dihydrochromenopyrrole-dione derivatives or thiazole-containing molecules

Properties

Molecular Formula

C22H15ClN2O3S

Molecular Weight

422.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H15ClN2O3S/c1-11-12(2)29-22(24-11)25-18(13-6-5-7-14(23)10-13)17-19(26)15-8-3-4-9-16(15)28-20(17)21(25)27/h3-10,18H,1-2H3

InChI Key

CWKAMFMFGMNOJK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)Cl)C

Origin of Product

United States

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